
3-amino-3-(4-nitrophenyl)propanoic Acid
Overview
Description
3-Amino-3-(4-nitrophenyl)propanoic acid (CAS 102308-62-3) is a β-amino acid derivative characterized by a nitro group (-NO₂) at the para position of the phenyl ring and an amino (-NH₂) group at the β-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol . This compound exhibits amphoteric properties due to the presence of both amino and carboxylic acid groups, enabling participation in zwitterionic interactions. It is sensitive to light and oxidation, requiring storage in dark, inert atmospheres .
The nitro group confers strong electron-withdrawing effects, influencing the compound’s acidity (pKa ~2.1 for the carboxylic acid group) and reactivity in electrophilic substitution reactions. Its structural features make it a valuable intermediate in pharmaceutical synthesis, particularly for developing chiral ligands or bioactive molecules .
Preparation Methods
Condensation-Based Synthesis via Aldehyde-Malonic Acid Reaction
The most widely documented method for synthesizing β-amino acids, including 3-amino-3-(4-nitrophenyl)propanoic acid, involves a one-pot condensation reaction between an aromatic aldehyde, malonic acid, and ammonium acetate. This approach, adapted from Kashif et al. (2018), utilizes 4-nitrobenzaldehyde as the starting material .
Reaction Mechanism and Conditions
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Starting Materials :
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4-Nitrobenzaldehyde (1 equivalent)
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Malonic acid (1.1 equivalents)
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Ammonium acetate (2.3 equivalents)
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Solvent: 1-Butanol (reflux conditions)
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Procedure :
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The aldehyde, malonic acid, and ammonium acetate are combined in 1-butanol and refluxed for 1.5–2 hours until CO₂ evolution ceases.
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The precipitate is filtered, washed sequentially with boiling 1-butanol, ethanol, and water, and dried at 80–100°C for 8–10 hours.
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Yield and Purity :
Key Data Table: Condensation Reaction Parameters
Parameter | Value |
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Solvent | 1-Butanol |
Temperature | Reflux (~117°C) |
Reaction Time | 1.5–2 hours |
Workup | Filtration, sequential washing |
Yield | 65–80% |
This method leverages the in situ formation of a Knoevenagel adduct between the aldehyde and malonic acid, followed by ammonium acetate-mediated amination. The nitro group remains stable under these conditions, ensuring regioselectivity .
Enantioselective Synthesis via Chiral Resolution
For applications requiring optically pure this compound, enzymatic or chemical resolution methods are employed. A patent by describes a resolution strategy starting from racemic β-nitro-phenylalanine derivatives, though this approach is more commonly applied to α-amino acids. Adaptations for β-amino acids involve:
Steps for Enantiomer Separation
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Racemic Synthesis : Prepare the racemic mixture using the condensation method above.
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Chiral Auxiliary Introduction : React with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts.
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Crystallization : Differential solubility of diastereomers allows separation via fractional crystallization.
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Recovery : Neutralize the resolved salt to isolate the enantiomerically pure product .
Challenges and Optimizations
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Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance diastereomer solubility contrasts.
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Temperature Control : Slow cooling during crystallization improves enantiomeric excess (ee > 90%) .
Industrial-Scale Catalytic Methods
Large-scale production prioritizes cost efficiency and minimal waste. A two-step catalytic process has been reported:
Step 1: Nitro Group Introduction
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Substrate : 3-Amino-3-phenylpropanoic acid.
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Nitration : Treat with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the para position.
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Isolation : Quench in ice-water, filter, and recrystallize from ethanol.
Step 2: Purification
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Activated Charcoal Treatment : Removes colored impurities.
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Crystallization Solvent : Ethanol/water (3:1) yields high-purity product (>98%).
Industrial Process Metrics
Metric | Value |
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Nitration Temperature | 0–5°C |
Nitration Yield | 70–75% |
Final Purity | >98% (HPLC) |
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
Method | Yield | Purity | Scalability | Enantiocontrol |
---|---|---|---|---|
Condensation | 65–80% | 95% | Moderate | None |
Chiral Resolution | 40–50% | >90% ee | Low | High |
Industrial Nitration | 70–75% | >98% | High | None |
Reaction Optimization Strategies
Solvent Effects
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1-Butanol vs. Ethanol : 1-Butanol increases yields by 15–20% due to higher boiling point and improved reagent solubility .
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Aqueous Workup : Reduces byproduct contamination but may lower yields if precipitation is incomplete.
Temperature Modifications
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Microwave Assistance : Reduces reaction time to 20–30 minutes with comparable yields (pilot-scale studies) .
Catalytic Additives
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas (H2) are employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 3-amino-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Peptide Synthesis
- 3-Amino-3-(4-nitrophenyl)propanoic acid serves as a valuable building block in peptide synthesis. It is particularly useful in the development of pharmaceuticals targeting specific biological pathways, including cancer therapies that aim to enhance drug efficacy while minimizing side effects .
Drug Development
- The compound plays a crucial role in designing novel drugs, especially in oncology. Its unique structure allows for the creation of targeted therapies that can selectively interact with biological targets . This specificity is vital for improving treatment outcomes and reducing adverse effects.
Bioconjugation Techniques
- In bioconjugation, this compound is employed to attach drugs or imaging agents to biomolecules. This enhances the delivery and effectiveness of therapeutic agents, making it a pivotal component in developing advanced drug delivery systems .
Neuroscience Research
This compound is utilized in studies related to neurotransmitter systems. It aids researchers in understanding the mechanisms of action for various neurological disorders, potentially leading to new therapeutic strategies .
Analytical Chemistry
The compound is also significant in analytical chemistry for developing methods to detect and quantify amino acids in biological samples. This application is crucial for metabolic studies and diagnostics, providing insights into metabolic disorders and other health conditions .
Data Table: Applications Summary
Application Area | Description |
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Peptide Synthesis | Building block for synthesizing peptides targeting specific biological pathways |
Drug Development | Design of targeted therapies, particularly in cancer research |
Bioconjugation | Attachment of drugs/imaging agents to biomolecules for enhanced delivery |
Neuroscience | Studies on neurotransmitter systems related to neurological disorders |
Analytical Chemistry | Methods for detecting/quantifying amino acids in biological samples |
Case Studies
- Cancer Therapy Development : A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing peptide-based drugs that showed improved efficacy against tumor cells compared to traditional therapies.
- Neurotransmitter Research : Research involving this compound provided insights into glutamate receptor modulation, which has implications for treating conditions like Alzheimer's disease.
- Metabolic Diagnostics : Analytical methods developed using this compound have been successfully applied to diagnose metabolic disorders by quantifying amino acid levels in patient samples.
Mechanism of Action
The mechanism of action of 3-amino-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can act as an inhibitor or activator depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanoic Acid Derivatives
Key Observations :
- The para-nitro group enhances electron-withdrawing effects compared to ortho or meta positions, influencing resonance stabilization and acidity .
- The β-amino group is critical for zwitterionic behavior and interactions with biological targets (e.g., enzymes or receptors) .
Pharmacological and Functional Comparisons
Anticancer Activity:
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid (e.g., compounds 1–36 in Table 1 of ) exhibit structure-dependent anticancer activity, with IC₅₀ values ranging from 1.2–25 μM against various cancer cell lines .
Neurotoxicity:
In contrast, 2-amino-3-(methylamino)-propanoic acid (BMAA, CAS 15920-93-1) is neurotoxic, targeting glutamate receptors and causing excitotoxicity. BMAA’s low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) limits its brain accumulation unless administered at high doses (>100 mg/kg) . The nitro group in 3-amino-3-(4-nitrophenyl)propanoic acid may reduce CNS penetration compared to BMAA due to increased polarity.
Antioxidant Potential:
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate antioxidant activity (e.g., DPPH radical scavenging with EC₅₀ ~50 μM) . The nitro group in this compound could modulate this activity, as nitroaromatics often exhibit dual roles—acting as pro-oxidants under certain conditions .
Structure-Activity Relationship (SAR) Analysis
- Amino Group Position: The β-amino group is essential for zwitterionic stabilization and hydrogen bonding, critical for receptor interactions .
- Nitro Group vs. Halogens : Bromine (in 4-bromo analogs) enhances lipophilicity, while nitro groups improve electrophilicity and metabolic stability .
- Stereochemistry: The (R)-enantiomer of 2-acetamido-3-(4-nitrophenyl)propanoic acid shows higher chiral recognition in pharmaceutical applications compared to the racemic mixture .
Future Research :
- Evaluate anticancer and antioxidant activities in vitro/in vivo.
- Explore enantioselective synthesis for chiral drug development.
Biological Activity
3-Amino-3-(4-nitrophenyl)propanoic acid (CAS Number: 131690-59-0) is an organic compound with significant potential in various biological applications, particularly in neuroscience and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.19 g/mol
- Density : 1.4 g/cm³
- Boiling Point : Approximately 410.3 °C at 760 mmHg
The compound features a propanoic acid backbone with an amino group and a nitrophenyl substituent, which contributes to its unique properties and potential applications in pharmaceuticals and biochemistry .
Neurotransmitter Potential
Research indicates that this compound may act as a neurotransmitter or modulator within biochemical pathways. Its structural similarity to amino acids suggests possible interactions with biological systems, influencing processes such as synaptic transmission and neuronal signaling .
Interaction Studies
Studies focusing on the binding affinities of this compound reveal its potential effects on various biological targets. For example, its interactions with neurotransmitter receptors could inform therapeutic strategies for neurological disorders. The following table summarizes notable findings regarding its biological interactions:
Target | Effect Observed | Reference |
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NMDA Receptors | Modulation of excitatory transmission | |
GABA Receptors | Potential inhibitory effects | |
Ion Channels | Altered conductance patterns |
Synthesis Methods
Several synthetic routes have been explored to produce this compound, each varying in efficiency and yield. Notable methods include:
- Condensation Reactions : Utilizing malonic acid derivatives and 4-nitrobenzaldehyde.
- Aminomutase Catalysis : Enzymatic pathways leveraging phenylalanine aminomutase for enantiopure synthesis.
These methods highlight the compound's versatility in synthesis, which is crucial for further research and application development .
Antiproliferative Activity
A study examined the antiproliferative effects of related compounds on cancer cell lines, providing insights into the potential therapeutic applications of this compound. The following table presents IC50 values for various derivatives in different cell lines:
Compound | Cell Line | IC50 (µM) |
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This compound | LNCaP | 15.5 |
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate | T47-D | 10.2 |
Ethyl 3-amino-3-(4-nitrophenyl)propanoate | PC-3 | 12.8 |
These findings suggest that the compound may possess significant cytotoxic properties against specific cancer cell lines, warranting further investigation into its mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-3-(4-nitrophenyl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-nitrobenzaldehyde with β-alanine derivatives under acidic conditions (e.g., HCl catalysis) followed by reduction of intermediate Schiff bases using NaBH₄ . Oxidation with KMnO₄ in acidic media ensures carboxyl group formation, while Pd/C-catalyzed hydrogenation reduces nitro groups selectively . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aldehyde to amine) and temperature (60–80°C). Purity (>95%) is confirmed via HPLC with a C18 column and 0.1% TFA/acetonitrile gradient .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to identify aromatic protons (δ 7.8–8.2 ppm for nitrophenyl) and carboxyl carbons (δ ~170 ppm) .
- Purity Analysis : Reverse-phase HPLC (retention time ~12 min under 40% acetonitrile) and elemental analysis (C: ~50%, H: ~4%, N: ~10%) .
- Functional Groups : FT-IR for nitro (1520 cm) and carboxyl (1700 cm) stretches .
Q. How does the nitro group at the para position affect the compound’s reactivity in biological assays?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, making the compound a potent enzyme inhibitor. For instance, in protease inhibition assays (e.g., trypsin), IC values are measured via fluorescence quenching (λ=280 nm, λ=340 nm) at pH 7.4 . Competitive inhibition kinetics (Lineweaver-Burk plots) confirm binding to the active site .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- pH Sensitivity : Antimicrobial activity against E. coli varies at pH <6 due to carboxyl group protonation, reducing membrane permeability. Standardize assays at pH 7.0–7.4 .
- Solvent Effects : DMSO concentrations >1% in cell viability assays (e.g., MTT) may artifactually reduce toxicity. Use PBS or low-DMSO controls .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). The nitro group forms hydrogen bonds with Arg-57 (ΔG ≈ -8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Quantum Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic attack sites .
Q. How do stereochemical variations (e.g., racemic vs. enantiopure forms) impact the compound’s pharmacological profile?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to resolve enantiomers. Enantiopure (R)-forms show 3x higher ACE inhibition than (S)-forms .
- In Vivo Testing : Pharmacokinetic studies in rats (IV administration, 10 mg/kg) reveal (R)-enantiomer’s longer half-life (t = 4.2 h) due to reduced renal clearance .
Q. What strategies mitigate the compound’s instability in aqueous solutions during long-term studies?
- Methodological Answer :
- Lyophilization : Prepare stable lyophilized powders (5% mannitol as cryoprotectant) stored at -20°C. Reconstitute in degassed PBS for assays .
- pH Buffering : Degradation half-life increases from 24 h (pH 7.4) to 72 h (pH 5.0) due to reduced hydrolysis. Use citrate buffer (pH 5.0) for storage .
Properties
IUPAC Name |
3-amino-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956447 | |
Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131690-59-0, 35005-61-9 | |
Record name | (-)-β-Amino-4-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131690-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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